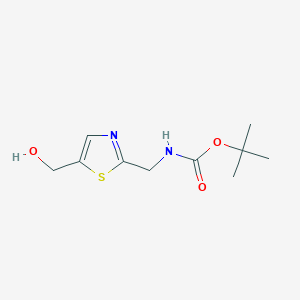

2-(N-叔丁氧羰胺基)甲基-5-羟甲基噻唑

描述

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .科学研究应用

合成和化学性质

- 合成技术:该化合物的合成涉及一系列技术,包括与羧酸酰肼的反应和酯化过程。这些方法对于开发各种药物和化学产品至关重要(Lkizler, Demirbas, & Lkizler, 1996)。

- 质谱行为:已对相关化合物的质谱行为进行了表征,例如 2-甲基-N-丁基-N-(4-甲基恶唑-2-基)丙酰胺,有助于了解其化学性质和潜在应用(Mallen, Cort, & Cockerill, 1979)。

潜在的治疗应用

- 癌症治疗:5-芳基氨基-2-甲基-4,7-二氧代苯并噻唑等化合物与 2-(N-叔丁氧羰基氨基)甲基-5-羟甲基噻唑的核心结构相关,已显示出对细胞周期蛋白依赖性激酶 4 (CDK4) 的选择性抑制活性,并具有作为针对人类癌细胞系的细胞毒性剂的潜力(Ryu et al., 2000)。

- 神经保护作用:研究表明,某些氨基噻唑化合物具有神经保护特性,表明在朊病毒病等疾病中具有潜在的治疗应用(Gallardo-Godoy et al., 2011)。

抗菌和抗氧化特性

- 抗菌活性:已合成各种衍生物,例如 3-芳基氨基-5-芳氧甲基[1,2,4]三唑衍生物,并显示出抗菌活性,突出了其在治疗感染中的潜在用途(Demirayak, Benkli, & Güven, 1998)。

- 抗氧化特性:2-(2-羟基-4-甲基苯基)氨基噻唑盐酸盐等化合物已证明具有清除氧衍生自由基的效力,表明其作为抗氧化剂的潜力(Bonne et al., 1989)。

药物开发和药物化学

- 药物开发:2-氨基噻唑核心,作为 2-(N-叔丁氧羰基氨基)甲基-5-羟甲基噻唑分子结构的一部分,是一种活性药效团,用于药物化学中开发具有抗癌、抗肿瘤、抗糖尿病和抗惊厥活性的药物(Das, Sikdar, & Bairagi, 2016)。

作用机制

Target of Action

Thiazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors .

Mode of Action

The exact mode of action of this compound is not well-documented. Thiazole derivatives are known for their diverse biological activities, which can be attributed to the presence of sulfur and nitrogen in the thiazole ring. This allows for various types of reactions, such as donor-acceptor and nucleophilic reactions .

Biochemical Pathways

Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

The compound’s polar structure suggests it may have good solubility in polar solvents .

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects .

安全和危害

属性

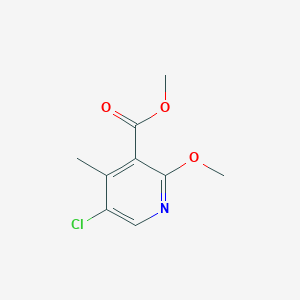

IUPAC Name |

tert-butyl N-[[5-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-5-8-11-4-7(6-13)16-8/h4,13H,5-6H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEMBOMSMMUQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

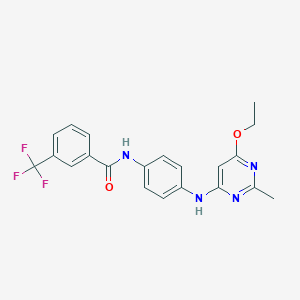

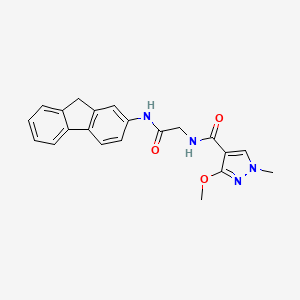

![3-Methoxy-N-methyl-N-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2745339.png)

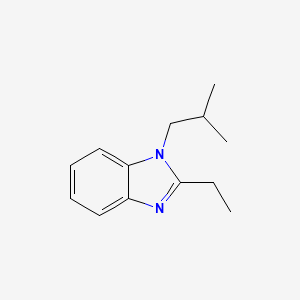

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2745343.png)

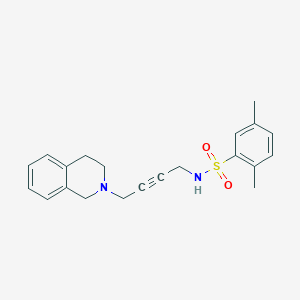

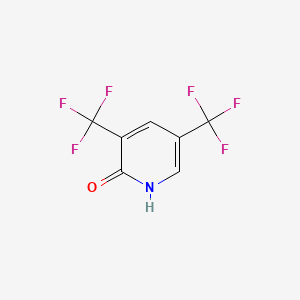

![5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2745344.png)

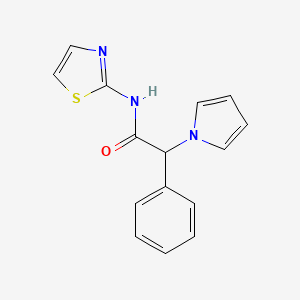

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[2-(dimethylamino)ethyl]amino}acetamide](/img/structure/B2745346.png)

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2745348.png)

![5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745357.png)

![6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2745362.png)